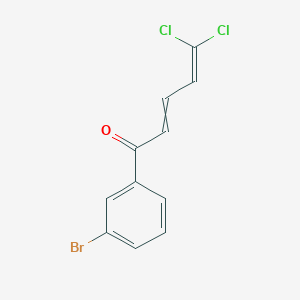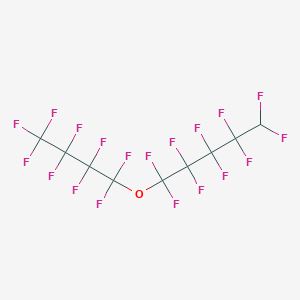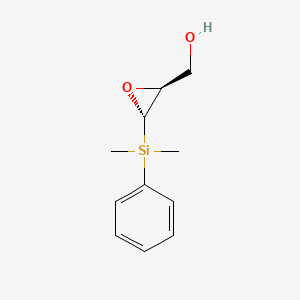![molecular formula C14H10O6 B12560673 4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione CAS No. 143765-83-7](/img/structure/B12560673.png)
4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione is a naphthofuran compound that has been isolated from the bark of various species of the Tabebuia tree, such as Tabebuia impetiginosa and Tabebuia avellanedae . This compound is known for its antineoplastic activity, meaning it can inhibit or prevent the proliferation of neoplasms (tumors) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione involves the palladium-catalyzed reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is catalyzed by commercially available Pd/C (palladium on carbon) without the need for oxidants and hydrogen acceptors, providing an efficient and waste-free method for synthesizing this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of palladium-catalyzed reactions in industrial settings is common due to their efficiency and scalability. The reverse hydrogenolysis process mentioned above could potentially be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone forms back to hydroquinones.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthofuran compounds.
Wissenschaftliche Forschungsanwendungen
4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s antineoplastic activity makes it a subject of interest in cancer research.
Medicine: Its potential therapeutic effects are being explored for developing new anticancer drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the synthesis of dyes and pigments.
Wirkmechanismus
The antineoplastic activity of 4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione is believed to be due to its ability to interfere with cellular processes involved in tumor growth and proliferation . The compound may target specific molecular pathways and proteins that are essential for cancer cell survival, leading to cell death and inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione: This compound is a regioisomer with similar antineoplastic properties.
8-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione: Another regioisomer with comparable biological activities.
Uniqueness
4,9-Dihydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-5,8-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its regioisomers .
Eigenschaften
CAS-Nummer |
143765-83-7 |
|---|---|
Molekularformel |
C14H10O6 |
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
5,8-dihydroxy-2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C14H10O6/c1-5(15)9-4-6-12(18)10-7(16)2-3-8(17)11(10)13(19)14(6)20-9/h2-5,15-17H,1H3 |
InChI-Schlüssel |
MTDUKQCKIMIEAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(O1)C(=O)C3=C(C=CC(=C3C2=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)


![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)




![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)
![Benzene, [[2-phenyl-2-(2-propenyloxy)ethyl]seleno]-](/img/structure/B12560644.png)

![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)

